molecular formula C7H10N2O2 B2722613 4-Prop-2-enoylpiperazin-2-one CAS No. 1156697-89-0

4-Prop-2-enoylpiperazin-2-one

Cat. No. B2722613
CAS RN: 1156697-89-0
M. Wt: 154.169
InChI Key: OTXGXIOEMVNQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Prop-2-enoylpiperazin-2-one” is a chemical compound with the molecular formula C7H10N2O2. It is also known as “1,4-Diacryloylpiperazine” and is used as a cross-linking monomer for the development of polyacrylamide gels .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study describes the synthesis of a compound through the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by various techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .

Scientific Research Applications

Cardiovascular Biology of Incretin System

4-Prop-2-enoylpiperazin-2-one is linked to the incretin system, specifically in the context of cardiovascular biology. Incretin hormones like GLP-1 play a crucial role in enhancing glucose-stimulated insulin secretion and impacting cardiovascular functions. GLP-1 and GIP are rapidly inactivated by DPP-4, an enzyme critical for incretin bioactivity. GLP-1 receptor agonists and DPP-4 inhibitors, used in type 2 diabetes treatment, have shown cardioprotective actions in preclinical models of cardiovascular dysfunction. They control body weight, improve glycemic control, decrease blood pressure, inhibit intestinal chylomicrons secretion, and reduce inflammation (Ussher & Drucker, 2012).

Inhibitory Effects on GABAA Receptors

Propofol analogues, including this compound, have been studied for their in vitro capability to affect GABAA receptors. These analogues, through varying structural modifications, demonstrated significant potential in modulating chloride currents in oocytes expressing human GABAA receptors, contributing to the understanding of anesthetic and sedative actions (Trapani et al., 1998).

Antidiabetic Activity through PPARgamma Agonists

Research has explored the antidiabetic activity of compounds related to this compound, such as N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. These agonists have shown potential in rodent models of type 2 diabetes, indicating a promising pathway for diabetes treatment and management (Cobb et al., 1998).

HIV-1 Attachment Inhibition

Studies on this compound derivatives have shown promising results in inhibiting HIV-1 attachment. These compounds target the viral envelope protein gp120, offering insights into potential therapeutic applications for HIV-1 treatment (Regueiro-Ren et al., 2013).

Anticonvulsant Properties

A class of compounds including this compound has been identified for their anticonvulsant properties. These compounds have been active in various tests for seizure prevention, highlighting their potential as anticonvulsant agents (Carson et al., 1997).

Enhancing Inhibitory Synaptic Transmission

Research has shown that propofol and its analogues, like this compound, enhance inhibitory synaptic transmission, contributing to their neurodepressive actions. These studies provide insights into the mechanisms of general anesthetics and their effects on neurotransmitter receptors (Orser et al., 1994).

Future Directions

The future directions for “4-Prop-2-enoylpiperazin-2-one” could involve its use in the synthesis of novel organic compounds with potential therapeutic applications. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity . This suggests that “this compound” and similar compounds could have potential applications in drug discovery and development.

properties

IUPAC Name

4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2H,1,3-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXGXIOEMVNQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.